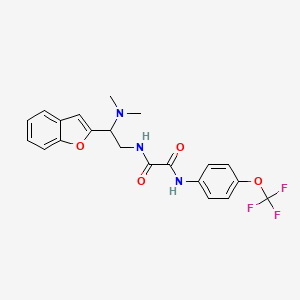

![molecular formula C10H17F2N B2490850 9,9-Difluoro-1-azaspiro[5.5]undecane CAS No. 2172032-30-1](/img/structure/B2490850.png)

9,9-Difluoro-1-azaspiro[5.5]undecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives employs a Prins cascade cyclization, coupling aldehydes with specific sulfonamides. This method marks the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization process, indicating a novel approach to spirocompound synthesis (Reddy et al., 2014). Similarly, a one-step synthesis of the 1-azaspiro[5.5]undecane skeleton, characteristic of Histrionicotoxin (HTX) alkaloids, from linear amino ynone substrates has been achieved using Hg(OTf)2-catalyzed cycloisomerization (Matsumura et al., 2021).

Molecular Structure Analysis

The crystal structure of a synthesized compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, was determined through single crystal X-ray diffraction. This study not only provided insights into the molecular architecture of such compounds but also highlighted the potential for forming supramolecular structures through intermolecular hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties

Spirocyclic compounds in the azaspiro[5.5]undecane family undergo various chemical reactions, including aminomethylation, which leads to new diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives (Khrustaleva et al., 2018). Furthermore, the intramolecular Michael addition reaction to chiral vinylic sulfoxides has facilitated the enantioselective synthesis of 1,7-dioxaspiro[5.5]undecanes, underscoring the versatility of these compounds in organic synthesis (Iwata et al., 1985).

Physical Properties Analysis

The study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one by Nuclear Magnetic Resonance (NMR) spectroscopy revealed detailed insights into its structure, demonstrating the importance of NMR techniques in elucidating the physical properties of spirocompounds (Zhang et al., 2008).

Chemical Properties Analysis

The asymmetric electrochemical lactonization of diols, facilitated by a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode, showcases the unique chemical properties of azaspiro[5.5]undecane derivatives, including their potential in the synthesis of optically active compounds (Kashiwagi et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Importance

- Synthetic Approaches to Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane and related ring systems, which include 9,9-Difluoro-1-azaspiro[5.5]undecane, are central cores in natural or synthetic products with significant biological activities. Their synthesis represents a challenging yet important area due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Novel Synthetic Processes

- Prins Cascade Cyclization : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This represents the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, highlighting innovative methods in creating complex spirocyclic structures (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Application in Antibacterial Agents

- Exploration of Spirocyclic Derivatives of Ciprofloxacin : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, including 9,9-Difluoro-1-azaspiro[5.5]undecane, were used in synthesizing new derivatives of ciprofloxacin, an antibacterial agent. These derivatives displayed distinct activity against certain bacterial strains (Lukin et al., 2022).

Biological Evaluation

- Synthesis of Dialkylazaspiro Decanes and Undecanes : Compounds including N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane have shown significant inhibition of cancer cell growth in human tissue culture. This suggests the potential of 9,9-Difluoro-1-azaspiro[5.5]undecane in cancer research (Rice, Sheth, & Wheeler, 1973).

Enantioselective Synthesis

- Asymmetric Electrochemical Lactonization : The synthesis of optically active lactones using a modified electrode incorporating a derivative of 1-azaspiro[5.5]undecane illustrates the compound's role in asymmetric synthesis and organic chemistry (Kashiwagi et al., 2003).

Chiral Macrocyclic Polyethers

- Chiral Synthesis from D-Fructose : Syntheses of various spiro compounds, including 1,4,7-trioxa-10-azaspiro[5.5]undecane, demonstrate the potential of using natural sugars like D-fructose for producing chiral spiro compounds (Chan, Hough, & Richardson, 1982).

Advanced Synthesis Techniques

- One-Step Synthesis of 1-Azaspiro[5.5]undecane Skeleton : A novel one-step construction of the 1-azaspiro[5.5]undecane skeleton from linear substrates highlights advanced methodologies in organic synthesis, useful in developing potential drugs (Matsumura et al., 2021).

Safety and Hazards

The safety data sheet for 9,9-Difluoro-1-azaspiro[5.5]undecane indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas . The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name |

9,9-difluoro-1-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACMKJFTMZAFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Difluoro-1-azaspiro[5.5]undecane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)